molecular formula C11H13N3O B13626890 2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol

2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol

Cat. No.: B13626890
M. Wt: 203.24 g/mol
InChI Key: UDTYKMXMZCHLFF-UHFFFAOYSA-N
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Description

2-(2-(3-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol is a synthetic organic compound characterized by an imidazole core linked to a 3-aminophenyl group and an ethanol chain. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, provides a scaffold for biological interactions, while the 3-aminophenyl substituent introduces electron-donating properties and polarity.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[2-(3-aminophenyl)imidazol-1-yl]ethanol

InChI

InChI=1S/C11H13N3O/c12-10-3-1-2-9(8-10)11-13-4-5-14(11)6-7-15/h1-5,8,15H,6-7,12H2

InChI Key

UDTYKMXMZCHLFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN2CCO

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Imidazole Functionalization and Aminophenyl Coupling

A patented method for preparing imidazole derivatives with amine functionality involves:

  • Step 1: Reaction of imidazole with acrylonitrile to form N-cyanoethyl imidazole.
  • Step 2: Hydrogenation of the nitrile group to yield N-(3-aminopropyl)imidazole, followed by purification via distillation.

This method is notable for its mild reaction conditions, high yield, and industrial scalability due to low cost and ease of raw material access. The product purification by distillation avoids additional chemical treatments, minimizing contamination and improving product quality.

While this patent specifically addresses N-(3-aminopropyl)imidazole, the approach of functionalizing the imidazole ring through nucleophilic addition and subsequent reduction is adaptable for synthesizing 2-(2-(3-aminophenyl)-1H-imidazol-1-yl)ethan-1-ol by modifying the side chain and aromatic substitution accordingly.

Condensation Reactions for Imidazole-Phenyl Derivatives

Research articles describe the synthesis of imidazole derivatives substituted with phenyl groups via condensation reactions. For example:

  • Refluxing 1-(4-acetylphenyl)-4-benzylidene-2-methyl-imidazol-5-one with substituted benzaldehydes in the presence of sodium hydroxide and ethanol leads to the formation of various imidazole-phenyl compounds.
  • The reaction proceeds typically for 10 hours under reflux, followed by cooling, filtration, neutralization, and recrystallization to obtain pure products.

Although this example involves benzylidene and acetyl functionalities, the general principle of forming carbon-carbon bonds between imidazole and phenyl rings via condensation can be tailored to introduce the 3-aminophenyl group required in the target compound.

Ethanol Side Chain Introduction via Nucleophilic Substitution

The ethan-1-ol moiety attached to the imidazole nitrogen can be introduced by nucleophilic substitution reactions involving haloalkyl alcohols or by reduction of corresponding nitrile or aldehyde intermediates. For instance, reaction of imidazole derivatives with 2-chloroethanol or ethylene oxide under basic conditions can yield 2-(imidazol-1-yl)ethan-1-ol structures.

This step is often performed after the aromatic substitution to ensure regioselectivity and to protect sensitive functional groups such as amino substituents on the phenyl ring.

Data Table: Comparative Summary of Preparation Methods

Preparation Step Method Description Reaction Conditions Advantages References
Imidazole functionalization Reaction with acrylonitrile to form N-cyanoethyl imidazole, followed by hydrogenation Mild hydrogenation, distillation High yield, mild conditions, industrial scalability
Phenyl substitution via condensation Reflux of acetylphenyl-imidazolones with substituted benzaldehydes in ethanol/NaOH Reflux 10 hrs, ethanol solvent Versatile, allows various substitutions
Introduction of ethan-1-ol side chain Nucleophilic substitution with 2-chloroethanol or ethylene oxide on imidazole nitrogen Basic conditions, moderate temp Direct, regioselective Inferred

Detailed Research Findings and Notes

  • The two-step method involving acrylonitrile and subsequent hydrogenation provides a clean and efficient route to amine-functionalized imidazoles, which can be adapted to synthesize the target compound by replacing the propyl chain with an ethan-1-ol moiety.
  • The condensation approach allows the introduction of the 3-aminophenyl group onto the imidazole ring through the choice of appropriate substituted benzaldehydes or acetylphenyl precursors. This method benefits from well-established organic synthesis protocols and offers flexibility in functional group modifications.
  • The side chain modification to introduce the ethan-1-ol group is critical and can be achieved by nucleophilic substitution or reduction of nitrile intermediates. Careful control of reaction conditions is necessary to preserve the amino functionality on the phenyl ring.
  • Purification by distillation or recrystallization is commonly employed to obtain high-purity products, with distillation favored in industrial settings due to simplicity and reduced chemical waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Phenyl Group) Key Structural Features Biological Activity Applications/Findings References
2-(2-(3-Aminophenyl)-1H-imidazol-1-yl)ethanol 3-Aminophenyl Meta-amino group; polar, electron-donating Hypothesized antifungal/antimicrobial Potential CYP inhibition or novel targets
Sertaconazole (FI-7045) 2,4-Dichlorophenyl Dichloro substitution; lipophilic Broad-spectrum antifungal Clinically used for fungal infections
Miconazole derivatives 2,4-Dichlorophenyl Dichloro substitution; rigid aromatic core Antifungal, schistosomicidal Retains activity via CYP51 binding
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol (3a) 4-Chlorophenyl Para-chloro; moderate polarity Antifungal (Candida spp.) Synergistic with indole carboxylate
VNI derivatives 2,4-Dichlorophenyl Chiral ethanol; optimized steric effects Antifungal (CYP51 inhibition) Structure-based drug design

Key Observations :

  • Substituent Effects: The 3-aminophenyl group in the target compound contrasts with chloro-substituted analogs.
  • Synthetic Routes: Analogues like miconazole and compound 3a are synthesized via N-alkylation of imidazole with halogenated ketones, followed by borohydride reduction . The target compound would likely follow a similar pathway, substituting 3-aminoacetophenone derivatives.
  • Biological Targets: Dichlorophenyl derivatives (e.g., sertaconazole) inhibit fungal CYP51, disrupting ergosterol biosynthesis . The amino group in the target compound may alter binding to CYP active sites or enable interactions with other targets (e.g., bacterial enzymes or receptors).

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Property 2-(2-(3-Aminophenyl)-1H-imidazol-1-yl)ethanol Sertaconazole Miconazole Compound 3a
LogP (Predicted) ~1.5 (moderate polarity) ~5.2 ~6.0 ~3.8
Aqueous Solubility High (due to –NH2 and –OH) Low Very low Moderate
Enzyme Inhibition (IC50) Not reported <1 nM (CYP51) <10 nM 0.125 μg/mL
Therapeutic Use Hypothesized antifungal Topical antifungal Broad-spectrum antifungal Antifungal research

Analysis :

  • Lipophilicity: The dichlorophenyl group in sertaconazole and miconazole confers high LogP values, favoring tissue penetration but limiting oral bioavailability.
  • Antifungal Efficacy: Miconazole derivatives exhibit nanomolar IC50 values against Candida spp. due to strong CYP51 binding . The target compound’s efficacy would depend on the balance between its polar substituents and active-site compatibility.

Research and Development Insights

  • Antifungal Activity: highlights that imidazole-ethanol derivatives retaining the 1-(2,4-dichlorophenyl) moiety exhibit potent schistosomicidal and antifungal activity . The 3-aminophenyl variant may require structural optimization to match this potency.
  • Enzyme Docking: Quantum mechanics/molecular mechanics (QM/MM) studies on compound 3a reveal that chloro substituents stabilize hydrophobic interactions with CYP51 . The amino group’s electron-donating nature could disrupt these interactions or form new hydrogen bonds, altering selectivity.
  • Therapeutic Potential: Unlike dichlorophenyl analogs, the target compound’s amino group might enable applications beyond antifungals, such as targeting bacterial enzymes (e.g., DNA gyrase) or inflammatory pathways .

Q & A

Q. What are the established synthetic routes for 2-(2-(3-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol, and what optimization strategies are recommended?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole Core Formation : Condensation of o-phenylenediamine derivatives with appropriate carbonyl compounds under acidic conditions .

Functionalization : Introduction of substituents (e.g., 3-aminophenyl group) via nucleophilic substitution or coupling reactions. Ethanol moieties are added using alkylating agents like bromoethanol in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography or crystallization from methanol/diethyl ether mixtures ensures purity .

Q. Optimization Tips :

  • Use anhydrous conditions to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry to favor mono-substitution .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons (δ 6.5–8.5 ppm) and ethanol -OH (δ 1.5–2.5 ppm) are key signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₂N₃O⁺ requires m/z 202.0974) .
  • Infrared Spectroscopy (IR) : Peaks at ~3400 cm⁻¹ (-NH₂) and ~1050 cm⁻¹ (C-O) confirm functional groups .
  • X-ray Crystallography : Resolves 3D structure and intramolecular interactions (e.g., hydrogen bonding) .

Q. What biological activities have been reported for structurally similar imidazole derivatives?

Methodological Answer :

  • Antimicrobial Activity : Analogous compounds (e.g., 2-(2-ethylimidazol-1-yl)ethanol) show inhibition against Candida albicans (MIC: 8–32 µg/mL) via sterol biosynthesis disruption .
  • Enzyme Inhibition : Imidazole derivatives target cytochrome P450 enzymes (e.g., CYP51) in fungal pathogens .
  • Anticancer Potential : Benzimidazole analogs induce apoptosis in cancer cell lines (IC₅₀: 10–50 µM) .

Q. Testing Recommendations :

  • Use standardized assays (e.g., broth microdilution for antimicrobials).
  • Validate target engagement via enzyme inhibition kinetics .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (e.g., SHELXL or OLEX2 ) to determine bond lengths, angles, and torsional parameters.
  • Analysis : Compare experimental data (e.g., dihedral angles between imidazole and phenyl rings) with computational models (DFT). For example, intramolecular C–H⋯π interactions stabilize planar conformations .
  • Case Study : In 2-[2-(2-nitrophenyl)imidazol-1-yl]-3-phenylpropan-1-ol, crystallography revealed a 77.34° dihedral angle between imidazole and nitrobenzene rings, resolving prior NMR ambiguities .

Q. What strategies address low yields in the final coupling step of the synthesis?

Methodological Answer :

  • Reagent Optimization : Replace conventional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl boronic acids to the imidazole core .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the ethanol moiety .

Q. Troubleshooting Table :

IssuePossible CauseSolution
Low yieldSteric hindranceUse bulkier protecting groups
ImpuritiesIncomplete purificationOptimize column chromatography (e.g., EtOAC/hexane gradient)

Q. How do structural modifications influence bioactivity?

Methodological Answer :

  • Amino Group (-NH₂) : Enhances solubility and hydrogen-bonding capacity, improving target binding (e.g., fungal CYP51) .
  • Ethanol Moiety : Increases hydrophilicity, affecting pharmacokinetics (e.g., logP reduction from 3.2 to 2.5) .
  • Phenyl Substitution : Electron-withdrawing groups (e.g., -NO₂) enhance antifungal activity but may increase toxicity .

Q. SAR Study Design :

Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃).

Test against fungal panels and human cell lines for selectivity.

Correlate activity with computational docking (e.g., AutoDock Vina) .

Q. What environmental impact assessments are recommended for this compound?

Methodological Answer :

  • Degradation Studies :
    • Photolysis : Expose to UV light (254 nm) and monitor decomposition via HPLC .
    • Biodegradation : Use soil microcosms to assess half-life under aerobic/anaerobic conditions .
  • Ecototoxicity : Test on Daphnia magna (LC₅₀) and Vibrio fischeri (EC₅₀) .

Q. Key Findings from Analogs :

  • Chlorinated derivatives (e.g., 2,4-dichlorophenyl analogs) show persistence in soil (t₁/₂ > 30 days) .
  • Hydroxyl groups promote faster microbial degradation .

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